molecular formula C12H10FN3O B6899029 N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide

N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide

Cat. No.: B6899029
M. Wt: 231.23 g/mol
InChI Key: KHIIHSVLINPONR-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-8-15-5-3-11(10)16-12(17)6-9-2-1-4-14-7-9/h1-5,7-8H,6H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIIHSVLINPONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NC2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide typically involves the reaction of 3-fluoropyridine with 2-pyridin-3-ylacetic acid under specific conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the desired product .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridines .

Mechanism of Action

The mechanism of action of N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the aromatic ring enhances the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoropyridin-4-yl)-2-pyridin-3-ylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and pyridinyl groups enhances its potential for diverse applications in various fields .

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